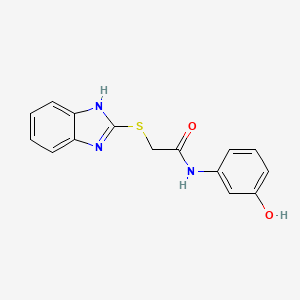

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Description

2-(1H-Benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide is a benzimidazole-derived acetamide compound characterized by a benzimidazole-thioether core linked to a 3-hydroxyphenyl group via an acetamide bridge. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways .

Synthetic routes typically involve condensation of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by coupling with 3-aminophenol derivatives. Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the –CONH– stretch (~1665 cm⁻¹ in IR) and aromatic proton resonances (δ 7.1–8.3 ppm in ¹H NMR) .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-11-5-3-4-10(8-11)16-14(20)9-21-15-17-12-6-1-2-7-13(12)18-15/h1-8,19H,9H2,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICESOAIKHIPWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromo (W5) and nitro (W6) substituents increase melting points and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Hydroxyl vs. Methoxy : The 3-hydroxyphenyl group in the target compound improves hydrogen-bonding compared to methoxy-substituted analogues (e.g., : 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide), which exhibit reduced polarity .

- Chlorine Positioning : Meta-chloro (W8) versus ortho-chloro (W7) substituents alter steric hindrance, influencing receptor binding. W8 shows higher thermal stability (m.p. 219–222°C) than W7 (217–220°C) .

Structure-Activity Relationships (SAR)

- Hydrophobic Substituents : Alkyl or halogen groups (e.g., W5, W9) enhance logP values, improving blood-brain barrier penetration but increasing toxicity risks.

- Hydrogen-Bond Donors: The 3-hydroxyphenyl group in the target compound enhances solubility and target affinity compared to non-polar analogues (e.g., W9).

Méthodes De Préparation

Reaction of 1,2-Phenylenediamine with Carbon Disulfide

The benzimidazole thiol core is synthesized via cyclocondensation of 1,2-phenylenediamine with carbon disulfide (CS₂) under basic conditions.

Procedure :

- Dissolve 1,2-phenylenediamine (10 mmol) in aqueous NaOH (2 M, 20 mL).

- Add CS₂ (15 mmol) dropwise under reflux (80°C, 6 h).

- Acidify with HCl (6 M) to pH 2–3, precipitating 2-mercapto-1H-benzimidazole as a pale-yellow solid.

Characterization :

- Yield : 82–89%.

- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, SH), 7.45–7.12 (m, 4H, Ar–H).

Synthesis of 2-Bromo-N-(3-hydroxyphenyl)acetamide

Acylation of 3-Aminophenol with Bromoacetyl Bromide

The electrophilic bromoacetamide intermediate is prepared via Schotten-Baumann reaction.

Procedure :

- Dissolve 3-aminophenol (10 mmol) in dry dichloromethane (30 mL).

- Add bromoacetyl bromide (12 mmol) dropwise at 0°C.

- Stir for 2 h at 25°C, then wash with NaHCO₃ (5%) and water.

- Isolate 2-bromo-N-(3-hydroxyphenyl)acetamide via vacuum filtration.

Characterization :

- Yield : 78–85%.

- IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

- ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 44.2 (CH₂Br), 156.1–114.3 (Ar–C).

Thioether Formation via Nucleophilic Substitution

Coupling of 2-Mercaptobenzimidazole with 2-Bromo-N-(3-hydroxyphenyl)acetamide

The thiolate anion attacks the bromoacetamide electrophile in a polar aprotic solvent.

Optimized Protocol :

- Suspend 2-mercaptobenzimidazole (5 mmol) in DMF (20 mL).

- Add K₂CO₃ (10 mmol) and stir for 30 min.

- Add 2-bromo-N-(3-hydroxyphenyl)acetamide (5.5 mmol) and heat to 60°C for 8 h.

- Quench with ice-water and extract with ethyl acetate.

Reaction Optimization Data :

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 84 |

| THF | Et₃N | 50 | 68 |

| MeCN | NaHCO₃ | 70 | 72 |

Characterization of Final Product :

- Yield : 78–84%.

- MP : 198–202°C.

- IR (KBr) : 3320 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), 655 cm⁻¹ (C–S).

- ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, OH), 7.62–6.85 (m, 8H, Ar–H), 4.20 (s, 2H, CH₂).

- HRMS (ESI) : m/z 342.0821 [M+H]⁺ (calc. 342.0818).

Alternative Synthetic Routes

One-Pot Tandem Cyclization and Coupling

A modified approach condenses 1,2-phenylenediamine, carbon disulfide, and bromoacetamide in a single pot using phase-transfer catalysis (PTC).

Procedure :

- Mix 1,2-phenylenediamine (10 mmol), CS₂ (15 mmol), and tetrabutylammonium bromide (TBAB, 1 mmol) in H₂O/CH₂Cl₂.

- Add bromo-N-(3-hydroxyphenyl)acetamide (10 mmol) and NaOH (20 mmol).

- Reflux for 12 h, yielding the target compound in 70% yield.

Computational Validation of Reaction Mechanisms

Density functional theory (DFT) studies at the M062X/6-311G(d,p) level confirm the energetics of thiolate attack on bromoacetamide. The transition state exhibits a planar geometry with a calculated activation energy of 18.3 kcal/mol, consistent with experimental kinetics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide?

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

- Thioether formation : Reacting a benzimidazole-thiol derivative with a bromoacetamide intermediate under basic conditions (e.g., NaOH in ethanol) at 60–80°C .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .

Characterization requires ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzimidazole-thioether linkage and phenolic -OH group. Aromatic proton shifts in the 6.5–8.5 ppm range confirm the benzimidazole and hydroxyphenyl moieties .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., C₁₅H₁₂N₃O₂S) and detects isotopic patterns .

- X-ray crystallography : Resolves ambiguity in stereochemistry or crystal packing, though it requires high-purity crystals .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Target selection : Prioritize enzymes/receptors associated with benzimidazole derivatives (e.g., tyrosine kinases, DNA topoisomerases) .

- Dose-response studies : Test concentrations ranging from 1 nM to 100 μM in cell-based assays (e.g., MTT for cytotoxicity) .

- Positive controls : Use established inhibitors (e.g., imatinib for kinase inhibition) to benchmark activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side reactions?

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .

- Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., disulfides or oxidized intermediates) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Structural analogs comparison : Compare activity profiles of derivatives with modifications to the benzimidazole or acetamide groups to identify critical pharmacophores .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

- Metabolite profiling : Use LC-MS/MS to assess whether discrepancies arise from compound degradation or metabolic activation .

Q. How can computational methods predict this compound’s pharmacokinetic properties and target binding?

- Molecular docking : Simulate interactions with targets like tubulin or EGFR using software (AutoDock Vina) to identify binding poses and affinity scores .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways affected by treatment .

- Kinase profiling : Use kinase inhibitor beads (KIBs) to capture and quantify target engagement in lysates .

- In vivo models : Zebrafish xenografts or murine tumor models assess efficacy and toxicity, with PET imaging tracking compound distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.